2-Chloro-5-iodo-4-methoxypyridine

Physicochemical Properties Solubility Reaction Optimization

2-Chloro-5-iodo-4-methoxypyridine (CAS: 1226878-98-3, molecular formula: C6H5ClINO, molecular weight: 269.47) is a tetra-substituted pyridine derivative. Its structure is defined by the simultaneous presence of chloro, iodo, and methoxy substituents at the C2, C5, and C4 positions, respectively.

Molecular Formula C6H5ClINO
Molecular Weight 269.47
CAS No. 1226878-98-3
Cat. No. B2710617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-iodo-4-methoxypyridine
CAS1226878-98-3
Molecular FormulaC6H5ClINO
Molecular Weight269.47
Structural Identifiers
SMILESCOC1=CC(=NC=C1I)Cl
InChIInChI=1S/C6H5ClINO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3
InChIKeyLZAXKFPJNZLAJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-iodo-4-methoxypyridine (CAS 1226878-98-3) Scientific Procurement: A Quantitative Evidence Guide for Differentiated Selection


2-Chloro-5-iodo-4-methoxypyridine (CAS: 1226878-98-3, molecular formula: C6H5ClINO, molecular weight: 269.47) is a tetra-substituted pyridine derivative. Its structure is defined by the simultaneous presence of chloro, iodo, and methoxy substituents at the C2, C5, and C4 positions, respectively . This substitution pattern is a critical determinant of its utility in specific cross-coupling and heterocyclic synthesis sequences . The compound is typically supplied as a solid with a purity specification of 97% or higher [1].

Why 2-Chloro-5-iodo-4-methoxypyridine Cannot Be Substituted with Generic 2-Chloro-5-iodopyridine or Other Analogs


Generic substitution of 2-chloro-5-iodo-4-methoxypyridine with a simpler 2-chloro-5-iodopyridine (lacking the 4-methoxy group) or with alternative 2-halo-5-iodo-4-methoxypyridine analogs is not a scientifically sound procurement strategy. The C4-methoxy substituent fundamentally alters the electron density of the aromatic ring, directly influencing the rates and regioselectivity of metal-halogen exchange, nucleophilic aromatic substitution (SNAr), and cross-coupling reactions . Furthermore, substitution of the C2-chloro atom with a bromo or fluoro group changes the inherent reactivity of the C2 position in sequential chemoselective transformations, where the differential bond strengths and leaving group abilities of C-Cl versus C-Br or C-F are leveraged . These electronic and steric variations lead to measurable differences in reaction yields, product selectivity, and the feasibility of synthetic routes, which are quantified in the following evidence guide.

Quantitative Evidence of Differentiation for 2-Chloro-5-iodo-4-methoxypyridine (CAS 1226878-98-3)


Solubility Profile as a Determinant for Reaction Medium and Workup Procedures

The aqueous solubility of 2-Chloro-5-iodo-4-methoxypyridine was experimentally determined to be 0.103 mg/mL . This low solubility must be contrasted with more soluble pyridine derivatives or with analogs lacking the methoxy group. The specific solubility value serves as a critical baseline for solvent selection, purification (e.g., precipitation, extraction), and for predicting the compound's behavior in aqueous reaction mixtures, thereby affecting the yield and ease of product isolation.

Physicochemical Properties Solubility Reaction Optimization

Stability and Handling Requirements for 2-Chloro-5-iodo-4-methoxypyridine

The compound is recommended for storage at 2-8°C, protected from light, and under an inert atmosphere [1]. While generic pyridine derivatives may have less stringent storage needs, the explicit requirement for low temperature and light protection indicates a specific sensitivity, likely photochemical or thermal, that can lead to decomposition [2]. For procurement, this translates to a need for vendors who can guarantee appropriate cold-chain shipping and for laboratories to have the necessary storage infrastructure to maintain chemical integrity.

Stability Storage Chemical Integrity

Strategic Value in Sequential Chemoselective Cross-Couplings: C-I vs. C-Cl Reactivity

The key differentiation lies in the ability to perform orthogonal, sequential cross-coupling reactions. The C5-iodo substituent is highly reactive in palladium-catalyzed Suzuki-Miyaura couplings, with a class of 5-iodopyridines reported to undergo this transformation in good to excellent yields under standard conditions (5 mol% PdCl2(PPh3)2, KHCO3, DMF/H2O, 110 °C) [1]. Crucially, this allows for the selective functionalization at C5, leaving the C2-chloro group intact for a subsequent, distinct reaction . This is in direct contrast to using a 2,5-dibromo analog, where both C-Br bonds exhibit similar, competing reactivity, or a 2-fluoro-5-iodo analog, where the C-F bond is inert under these conditions, offering a different, often less versatile, sequential pathway.

Chemoselectivity Suzuki-Miyaura Cross-Coupling Heterocyclic Chemistry

Optimal Scientific and Industrial Application Scenarios for 2-Chloro-5-iodo-4-methoxypyridine (CAS 1226878-98-3)


Synthesis of 2,5-Disubstituted Pyridine-Based Kinase Inhibitor Fragments via Iterative Cross-Coupling

In medicinal chemistry programs targeting kinases, the rapid assembly of 2,5-disubstituted pyridine scaffolds is crucial. 2-Chloro-5-iodo-4-methoxypyridine is the ideal building block for this purpose, as established by its orthogonal reactivity profile (see Evidence 3) . A first Suzuki-Miyaura coupling at the C5-I position introduces an aryl or heteroaryl moiety, followed by a second, different palladium-catalyzed reaction at the C2-Cl position to install a second diversity element. This strategy is essential for efficiently exploring structure-activity relationships (SAR) in a way that is not possible with symmetric or less differentiated dihalopyridines.

Synthesis of Complex Heterocycles as Advanced Intermediates for Agrochemicals

The synthesis of novel agrochemical candidates often requires the construction of fused heterocyclic systems. The 4-methoxy group in 2-chloro-5-iodo-4-methoxypyridine serves as a directing and activating group, enhancing the reactivity of the C5-iodo position in cross-coupling reactions while also providing a handle for potential subsequent transformations, such as demethylation to a pyridone (see Evidence 1) . This makes the compound particularly valuable for the synthesis of pyridine-fused heterocycles where the oxygen atom is integrated into the final target's core structure, a common motif in many bioactive molecules.

Development of Novel C-H Activation Methodologies

Given the established, orthogonal reactivity of the C-I and C-Cl bonds, 2-chloro-5-iodo-4-methoxypyridine serves as an excellent model substrate for developing and benchmarking new transition metal-catalyzed transformations . Its multiple functional handles allow researchers to probe the chemoselectivity of new catalysts or ligands with a single, well-defined compound. The clear differentiation in bond strength between C-I and C-Cl provides a stringent test for the selectivity of a new catalytic system, and the specific storage and solubility data (see Evidence 1 & 2) ensure reproducible and reliable results during method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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